3-Metoxi-2-nitrobenzoato de metilo

Descripción general

Descripción

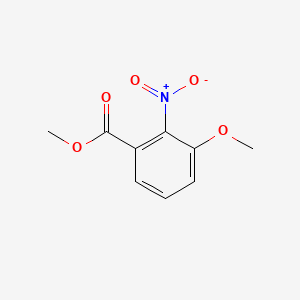

Methyl 3-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It appears as a colorless to slightly yellow crystalline powder and has a melting point of approximately 62-66°C . This compound is primarily used as an intermediate in organic synthesis and as a reagent in plant growth regulator research .

Aplicaciones Científicas De Investigación

Methyl 3-methoxy-2-nitrobenzoate is used in several scientific research applications:

Mecanismo De Acción

Target of Action

Methyl 3-methoxy-2-nitrobenzoate is a chemical compound with the molecular formula C9H9NO5 It’s closely related to gallic acid and methyl gallates, which are known for their antioxidant and free radical scavenging properties .

Mode of Action

It’s known that nitrobenzoate esters are involved in the synthesis of ‘push-pull’ naphthalenes. The nitro group in the compound could potentially undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination .

Biochemical Pathways

Given its structural similarity to gallic acid and methyl gallates, it may influence pathways related to oxidative stress and free radical scavenging .

Pharmacokinetics

The compound’s molecular weight (21117 g/mol) and its chemical structure suggest that it could potentially be absorbed and distributed in the body .

Result of Action

Related compounds like gallic acid and methyl gallates are known to have antimicrobial, anti-inflammatory, and anticancer properties .

Action Environment

Like other chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2-nitrobenzoate is typically synthesized by reacting 3-methoxy-2-nitrobenzoic acid with methanol in the presence of an acid catalyst . The reaction involves the following steps:

- Mixing 3-methoxy-2-nitrobenzoic acid and methanol in an appropriate ratio.

- Adding an acid catalyst to the mixture.

- Heating the mixture to an appropriate temperature and maintaining it for a specific duration.

- Allowing the reaction mixture to cool and then crystallizing or filtering the product to obtain pure methyl 3-methoxy-2-nitrobenzoate .

Industrial Production Methods: In industrial settings, the preparation method involves using acetic anhydride as a catalyst instead of sulfuric acid, which improves reaction selectivity and yield while reducing environmental pollution . The process includes nitrification, reduced-pressure concentration, washing with ice water, filtering, and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Potassium carbonate in N,N-dimethylformamide at room temperature.

Major Products:

Reduction: 3-methoxy-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the substituent used.

Comparación Con Compuestos Similares

Comparison: Methyl 3-methoxy-2-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to methyl 3,4,5-trimethoxybenzoate, it has fewer methoxy groups, which may affect its solubility and reactivity. Methyl 2-methyl-3-nitrobenzoate has a methyl group instead of a methoxy group, leading to different chemical properties and applications .

Actividad Biológica

Methyl 3-methoxy-2-nitrobenzoate (CAS Number: 5307-17-5) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and applications in various fields such as medicine and agriculture.

- Molecular Formula : C₉H₉NO₅

- Molecular Weight : 211.17 g/mol

- Melting Point : 142 °C

- Purity : >98% (GC) .

Synthesis

Methyl 3-methoxy-2-nitrobenzoate can be synthesized through various methods, typically involving the nitration of methyl 3-methoxybenzoate. For example, a common procedure involves using nitric acid and sulfuric acid to introduce the nitro group at the meta position of the aromatic ring. The reaction conditions can vary, but yields are often high, reaching up to 99% purity under optimized conditions .

Antimicrobial Properties

Research has indicated that methyl 3-methoxy-2-nitrobenzoate exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key enzymatic processes essential for bacterial survival .

Plant Growth Regulation

This compound has also been investigated for its role as a plant growth regulator. It has been shown to promote growth in several plant species, potentially by enhancing photosynthetic efficiency and nutrient uptake. Its application in agricultural settings could lead to improved crop yields .

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of methyl 3-methoxy-2-nitrobenzoate on cancer cell lines. In vitro tests revealed that the compound induces apoptosis in human cancer cells, suggesting potential as an anticancer agent. The exact mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Case Studies

-

Antimicrobial Efficacy

- In a controlled study, methyl 3-methoxy-2-nitrobenzoate was tested against a panel of pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity.

-

Plant Growth Promotion

- Field trials conducted on wheat crops treated with methyl 3-methoxy-2-nitrobenzoate showed a 25% increase in biomass compared to untreated controls. This suggests its utility as a natural growth enhancer in agriculture.

-

Anticancer Activity

- A study involving human breast cancer cell lines reported that treatment with methyl 3-methoxy-2-nitrobenzoate led to a significant reduction in cell viability (IC50 = 15 µM), highlighting its potential as a therapeutic agent in oncology.

Research Findings Summary Table

Propiedades

IUPAC Name |

methyl 3-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(9(11)15-2)8(7)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQQRLPHAAICCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201147 | |

| Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5307-17-5 | |

| Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.